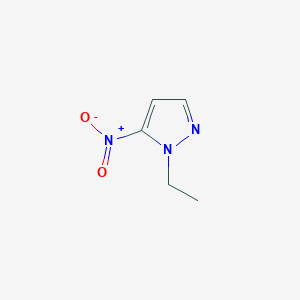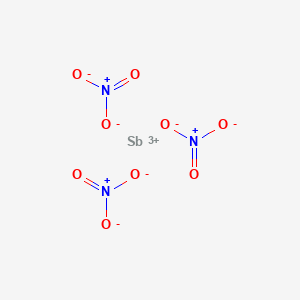
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyl(113C)butanoic acid
Übersicht
Beschreibung
“(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyl(113C)butanoic acid” is a compound that belongs to the class of chemicals known as fluorenylmethyloxycarbonyl (Fmoc) amino acids . The Fmoc group is a common protective group used in the synthesis of peptides .
Synthesis Analysis
The synthesis of Fmoc amino acid derivatives typically starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . The resulting Fmoc amino acid azides are isolated as crystalline solids, and they are stable at room temperature .Molecular Structure Analysis
The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino acid moiety . The empirical formula is C21H24N2O4, and the molecular weight is 368.43 .Chemical Reactions Analysis
The Fmoc group in this compound can be removed under mild basic conditions, which makes it useful in peptide synthesis . The resulting amino acid azides can then react with other compounds to form peptides .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available data.Wissenschaftliche Forschungsanwendungen
Peptide Synthesis Applications :
- The Fmoc group is used for protecting hydroxy-groups in peptide synthesis. It can be removed by triethylamine in dry pyridine, which is compatible with various acid- and base-labile protecting groups (Gioeli & Chattopadhyaya, 1982).
- Fmoc-protected α-amino groups and compatibly protected β-amino groups are used for synthesizing enantiomerically pure diamino acids, useful in peptide research (Schmidt et al., 1992).
Synthesis of Structurally Diverse Compounds :
- Fmoc facilitates the synthesis of N-alkylhydroxamic acids, and its derivatives are used in multiple solid-phase approaches (Mellor & Chan, 1997).
- It is used in the synthesis of thiazole-4-carboxylic acid, showing its utility in the preparation of novel organic structures (Le & Goodnow, 2004).
Applications in Molecular Engineering :
- Fmoc derivatives play a role in the engineering of organic sensitizers for solar cell applications, demonstrating its relevance in renewable energy technologies (Kim et al., 2006).
- It is also used in molecular wires and photophysical-theoretical analysis of D-π-A compounds, which are significant in the field of optoelectronics (Ortega et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl(113C)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i19+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNIYGNGCNXHTR-ZLHLYFPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583868 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(1-~13~C)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286460-74-0 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(1-~13~C)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-[2-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-azetidin-2-yl] benzoate](/img/no-structure.png)







![2-[4-(Chloromethyl)piperidino]-6-methylpyrazine](/img/structure/B1611878.png)


![2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B1611883.png)
